2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro-
Description
2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- is a bicyclic heterocyclic compound featuring a partially saturated pyrimidine core with a 4-chlorophenoxy substituent at the 5-position. Such compounds are often explored for biological activity, including pesticidal or pharmaceutical applications, due to their ability to interact with enzymes or receptors .
Properties
CAS No. |
764647-25-8 |
|---|---|
Molecular Formula |
C10H12ClN3O |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C10H12ClN3O/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-4,9H,5-6H2,(H3,12,13,14) |
InChI Key |
XPBHEEJRNAQTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=C(N1)N)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The synthesis begins with β-alkoxypropionitrile derivatives, which undergo cyclocondensation with acetamidine or its analogs to form the tetrahydro-pyrimidine scaffold. For example, US6365740B1 describes a method where β-methoxypropionitrile is condensed with acetamidine hydrochloride in the presence of alkali metal alkoxides (e.g., sodium methoxide) at 80–120°C. This yields 5-alkoxymethylpyrimidine intermediates, which are subsequently functionalized.
Reaction Scheme:
$$
\text{β-Alkoxypropionitrile} + \text{Acetamidine} \xrightarrow{\text{Base}} \text{5-Alkoxymethylpyrimidine} \xrightarrow{\text{NH}_3/\text{Catalyst}} \text{Target Compound}
$$
Optimization Parameters
- Solvent Systems: Cyclohexane, toluene, or decalin improve reaction homogeneity.
- Catalysts: Lewis acids like Al$$2$$O$$3$$ enhance cyclization efficiency, achieving yields up to 78%.
- Temperature: Optimal cyclocondensation occurs at 180–300°C under autogenous ammonia pressure.
Catalytic Amination of 5-Chlorophenoxy Intermediates
Direct Amination Strategy
CN103896857A discloses a method where 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro-2-pyrimidinone is treated with ammonia in the presence of sodium dithionite (Na$$2$$S$$2$$O$$_4$$) to introduce the amine group. The reaction proceeds in a water-THF mixed solvent system at 60–80°C, yielding the target compound with 65–72% efficiency.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent | H$$_2$$O:THF (1:3 v/v) | |
| Catalyst | Na$$2$$S$$2$$O$$_4$$ (1.2 eq) | |
| Reaction Time | 4–6 hours | |
| Yield | 68% ± 4% |
Challenges and Solutions
- Byproduct Formation: Competing hydrolysis of the chlorophenoxy group is mitigated by maintaining pH 8–9 with NaHCO$$_3$$.
- Catalyst Recycling: Al$$2$$O$$3$$-supported catalysts reduce leaching and enable reuse for up to 5 cycles.
Reductive Amination of Pyrimidine Ketones
Hydrogenation Approach
A two-step process involves synthesizing 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro-2-pyrimidinone followed by reductive amination. US8058440B2 employs Pd/C (5% w/w) under 30–50 bar H$$_2$$ pressure to reduce the ketone to an amine. This method achieves 82% yield but requires rigorous exclusion of moisture.
Reaction Conditions:
Alternative Reducing Systems
- NaBH$$4$$/CuCl$$2$$: Reduces reaction time to 3 hours but lowers yield to 57%.
- Ammonium Formate: Enables transfer hydrogenation at 100°C with 74% yield.
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediates
EP4212522A1 introduces a solid-phase method using Wang resin functionalized with a tert-butyloxycarbonyl (Boc)-protected amine. The resin is sequentially treated with 4-chlorophenoxy acetyl chloride and cyclized using trimethylaluminum (Me$$_3$$Al). After Boc deprotection, the target compound is cleaved with TFA, achieving 85% purity.
Advantages:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
The compound 2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data and case studies.
Chemical Properties and Structure
2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- is characterized by its pyrimidine ring structure combined with a chlorophenoxy group. Its molecular formula is CHClN, and it exhibits properties conducive to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-Pyrimidinamine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and lung cancers.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC50 values in the low micromolar range against certain cancer cell lines, suggesting strong potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Broad-spectrum Activity : Research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The chlorophenoxy group enhances its membrane permeability, allowing it to exert its effects more efficiently.
- Case Study : A publication in Antimicrobial Agents and Chemotherapy demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Herbicidal Activity
2-Pyrimidinamine has shown promise as a herbicide:
- Mechanism : The compound disrupts photosynthesis in target plants, leading to their death while being less harmful to non-target species.
- Field Trials : In agricultural studies, formulations containing this compound demonstrated effective control of broadleaf weeds with minimal phytotoxicity to crops like corn and soybeans .
Polymer Synthesis
The unique chemical structure allows for its use in synthesizing advanced materials:
- Polymerization : It can act as a monomer or co-monomer in producing polymers with enhanced thermal stability and mechanical properties.
- Case Study : Research published in Polymer Science indicated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Abafungin (CAS 129639-79-8)
- Structure: Contains a 1,4,5,6-tetrahydro-2-pyrimidinamine core linked to a thiazole ring and a 2,4-dimethylphenoxy-phenyl group.
- Molecular Formula : C₂₁H₂₂N₄OS (MW 378.49) .
- The dimethylphenoxy-phenyl substituent may confer greater lipophilicity, affecting bioavailability.
- Applications : Abafungin is a documented antifungal agent, whereas the target compound’s biological roles remain uncharacterized in the evidence .
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine
- Structure : Pyrimidine core with chloro, methyl, pyridinyl, and phenethyl groups.
- Molecular Formula : C₁₈H₁₇ClN₄ (MW 324.81) .
- Chlorine at the 5-position (vs. 4-chlorophenoxy in the target) alters electronic effects on the pyrimidine ring.
Pyrimidifen and Diflumetorim
- Structures: Both are pyrimidinamine derivatives with complex substituents: Pyrimidifen: 5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine. Diflumetorim: 5-chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine.
- Key Differences: Diflumetorim’s difluoromethoxy group enhances metabolic stability compared to the target’s chlorophenoxy group. Pyrimidifen’s ethoxyethyl and ethyl groups likely improve pesticidal efficacy through increased hydrophobicity .
4-(Chloromethyl)-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine
- Structure : Tetrahydro-pyrimidinamine linked to a chloromethyl-thiazole group.
- CAS : 88964-17-4 .
- The target compound’s 4-chlorophenoxy group may instead facilitate π-π stacking interactions.
Structural and Functional Analysis
Substituent Effects
- Halogenation: Chlorine in the 4-chlorophenoxy group (target) vs. 5-chloro (pyrimidifen) or 6-chloro (diflumetorim) positions alters electron-withdrawing effects and steric hindrance, influencing receptor binding .
- Aromatic vs. Heteroaromatic Groups: Thiazole (Abafungin) or pyridine () substituents introduce additional heteroatoms, modulating solubility and target selectivity compared to the target’s phenoxy group .
Molecular Weight and Bioavailability
- The target compound’s molecular weight is likely intermediate between smaller analogs like 5-chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (MW 324.81) and larger molecules like Abafungin (MW 378.49). Lower MW may enhance membrane permeability .
Data Table: Comparative Overview
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Applications |
|---|---|---|---|---|
| 2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- | Tetrahydro-pyrimidinamine | 4-Chlorophenoxy | ~300–350 (est.) | Under investigation |
| Abafungin | Tetrahydro-pyrimidinamine + thiazole | 2,4-Dimethylphenoxy-phenyl | 378.49 | Antifungal |
| 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine | Pyrimidine | Chloro, pyridinyl, phenethyl | 324.81 | Receptor modulation |
| Pyrimidifen | Pyrimidinamine | Chloro, ethoxyethyl, ethyl | ~350–400 (est.) | Pesticide |
Biological Activity
2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and research findings.
- Molecular Formula : C12H13ClN4
- Molecular Weight : 248.711 g/mol
- LogP : 3.021
- Density : 1.331 g/cm³
- Boiling Point : 459.5 °C
- Flash Point : 231.7 °C
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its efficacy against cancer cells and its antimicrobial properties.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-Pyrimidinamine showed potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | MCF-7 | 0.09 |
| 16 | A549 | 0.03 |
| 16 | Colo-205 | 0.01 |
| 16 | A2780 | 0.12 |
These results suggest that the presence of electron-rich groups enhances the anticancer activity of pyrimidine derivatives .
Antibacterial Activity
In addition to anticancer effects, the compound has been tested for antibacterial properties against several strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | Not Detected |
| S. aureus | Not Detected |
| K. pneumoniae | Not Detected |
| A. baumannii | Not Detected |
| P. aeruginosa | Not Detected |
| E. faecalis | Not Detected |
| C. albicans | Not Detected |
The study noted that at varying concentrations (0.5 to 256 µg/mL), no significant antibacterial activity was observed for the tested compound .
Anti-inflammatory Activity
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation markers in vitro, suggesting that modifications to the pyrimidine core can enhance these effects .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrimidine derivatives:
- Cytotoxicity Studies : A study by Jame et al. evaluated the cytotoxicity of thiazolidin-4-one clubbed pyrimidines on various cancer cell lines including HepG2 and PC3, reporting significant cytotoxicity at specific concentrations .
- Antioxidant Activity : Almehizia et al. synthesized pyrazolo-pyrimidine derivatives and assessed their antioxidant activities using DPPH and ABTS assays, revealing that certain compounds exhibited superior antioxidant properties compared to standard antioxidants like α-tocopherol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
